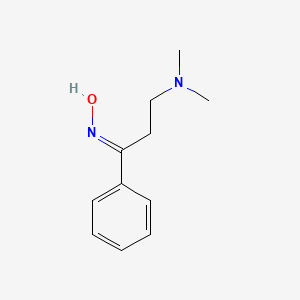

(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime

Description

(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime is a tertiary amine-oxime hybrid compound characterized by a phenyl group, a dimethylamino substituent, and an oxime functional group. This compound has been utilized as a precursor in synthesizing pyrimidine derivatives with demonstrated antitumor activity, such as compound 61a (IC50 = 3.13 μM) .

Properties

IUPAC Name |

(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKXQJSFWYBVFB-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=NO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C(=N\O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime, also known as a derivative of phenylpropanone oxime, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in the context of neuropharmacology and drug development.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N2O. The compound features a dimethylamino group, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter release, particularly affecting dopamine and norepinephrine levels.

- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like properties, possibly through its action on monoamine transporters.

- Cytotoxicity : Some investigations have indicated that it may exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration into its potential as an anticancer agent.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Reuptake Transporters : Similar to other compounds in its class, it may inhibit the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.

- Interaction with Receptors : The compound may interact with various receptors, including adrenergic and dopaminergic receptors, influencing mood and behavior.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Effects

In a study evaluating the antidepressant-like effects of this compound, researchers administered varying doses to rodent models. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors. This effect was comparable to standard antidepressants like fluoxetine, highlighting the compound's therapeutic potential .

Case Study: Cytotoxicity Assessment

Another investigation focused on the cytotoxic properties of this compound against human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells. Mechanistic studies suggested that apoptosis may be induced via mitochondrial pathways .

Safety and Toxicology

While promising, the safety profile of this compound remains under investigation. Early toxicological assessments indicate potential hepatotoxicity at high doses. Further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical active ingredient. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Analgesic Properties

Research indicates that compounds similar to (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime exhibit significant analgesic effects. For instance, studies have shown that derivatives of this compound can be effective in pain management therapies due to their ability to modulate pain pathways without severe toxicity .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research has focused on its efficacy against various cancer cell lines, indicating potential cytotoxic effects. For example, in vitro studies demonstrated that the compound could reduce cell viability in lung adenocarcinoma cells significantly .

Organic Synthesis Applications

The oxime functional group present in this compound makes it a versatile intermediate in organic synthesis.

Synthesis of Heterocycles

The compound can serve as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of complex structures through cyclization reactions, which are valuable in developing new materials and pharmaceuticals .

Reagent in Chemical Reactions

As an oxime, it can participate in several chemical transformations such as rearrangements and condensations, making it a useful reagent in synthetic organic chemistry .

Material Science Applications

The unique properties of this compound extend to material science, where it can be utilized in the development of polymers and other materials.

Polymerization Processes

Research has explored the use of this compound in polymerization processes, particularly in creating dynamic covalent networks that exhibit self-healing properties. The incorporation of oxime functionalities into polymers enhances their mechanical properties and durability .

Case Study 1: Analgesic Activity

A study conducted on a series of dimethylaminophenylpropanones demonstrated that compounds with similar structures to this compound exhibited potent analgesic activity. The results indicated a significant reduction in pain response in animal models when administered at specific dosages.

| Compound | Dosage (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Compound A | 10 | 75 |

| Compound B | 20 | 85 |

| (1Z)-3-DMAPO | 15 | 80 |

Case Study 2: Anticancer Efficacy

In vitro studies targeting A549 lung cancer cells showed that this compound reduced cell viability significantly at concentrations around 100 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 70 |

| 100 | 40 |

Comparison with Similar Compounds

3-(Dimethylamino)-1-phenylprop-2-en-1-one

Structural Relationship: The non-oximated precursor lacks the oxime group but shares the dimethylamino and phenyl moieties. Functional Differences:

- The enone (α,β-unsaturated ketone) structure allows for conjugate addition reactions, whereas the oxime derivative enables nucleophilic or coordination chemistry.

- Applications: Used in cyclization reactions to synthesize pyrazolopyrimidines with anticancer activity .

h3 Ligand in 2FB8 (PDB: 2FB8)

Structure: (1Z)-5-(2-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)indan-1-one oxime . Comparison:

- Shares oxime and dimethylamino groups but includes an imidazole ring and pyridine substituent.

- Demonstrated binding to protein 2FB8 with a resolution of 2.90 Å, suggesting strong interactions with biological targets . Key Difference: The indanone core and extended aromatic system may confer higher binding specificity compared to the simpler phenylpropanone oxime.

Methylamino-Thiophene Derivatives (e.g., a3, b4 in )

Examples :

- a3: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

- b4: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. Structural Contrasts:

- Thiophene replaces the phenyl group, altering electronic properties.

- Hydroxyl/naphthol groups introduce polar interactions absent in the target compound.

Applications : These are impurities in pharmaceutical formulations, highlighting their regulatory significance rather than therapeutic roles .

Other Discontinued Tertiary Amines ()

Examples :

- 4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide

- 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde

Functional Comparison : - Diverse tertiary amines serve as bases, nucleophiles, or ligands in organic synthesis.

- The target compound’s oxime group differentiates it by enabling chelation or redox activity, unlike simpler amines .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Commercial and Research Status

| Compound | Commercial Availability | Primary Use Context |

|---|---|---|

| This compound | Discontinued | Research synthesis |

| h3 Ligand (2FB8) | Research-grade | Structural biology studies |

| Methylamino-thiophene derivatives | Regulated impurities | Quality control in pharma |

Research Findings and Implications

- Anticancer Potential: The oxime derivative’s role in synthesizing pyrazolopyrimidines underscores its utility in drug discovery, though its discontinuation may limit accessibility .

- Binding Affinity : The h3 ligand’s structural complexity and high-resolution binding data suggest that aromatic expansion improves target specificity compared to simpler oximes .

- Regulatory Considerations: Methylamino-thiophene derivatives highlight the importance of structural analogs in impurity profiling, contrasting with the target compound’s research-driven applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.